molecular formula C23H22BrCl2N3OS B2861035 N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 899932-91-3

N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2861035
CAS RN: 899932-91-3
M. Wt: 539.31
InChI Key: LTKHQENBQRDZAW-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22BrCl2N3OS and its molecular weight is 539.31. The purity is usually 95%.
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Scientific Research Applications

Molecular Diversity and Chemical Reactions

Research into the molecular diversity and chemical reactions involving similar compounds has led to significant insights. A study by Han et al. (2020) explored the triphenylphosphine promoted reaction of electron-deficient alkynes with arylidene Meldrum acid, leading to the formation of trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes with high diastereoselectivity. This research underscores the potential of using diazaspirodecanes, similar in structure to the compound , in synthesizing diverse molecular frameworks with potential applications in medicinal chemistry and materials science Han et al., 2020.

Antimicrobial and Anticancer Applications

The exploration of novel compounds for antimicrobial and anticancer applications is a crucial area of research. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial use, showcasing the versatility of similar diazaspirodecanes in drug discovery. Their findings highlight the potential of these compounds in developing new treatments against resistant bacterial and fungal infections Darwish et al., 2014. Another study by Flefel et al. (2019) on the development of anticancer and antidiabetic spirothiazolidines analogs reveals the potential of such compounds in therapeutic applications, demonstrating significant activity against cancer and diabetes Flefel et al., 2019.

Molecular Conformations and Supramolecular Assembly

Understanding the molecular conformations and supramolecular assembly of chemical compounds is essential for their application in scientific research. Nayak et al. (2014) studied the structures of halogenated N,2-diarylacetamides, providing insights into the supramolecular interactions that govern the assembly of such molecules. This research is crucial for the design and synthesis of new materials and drugs, as it helps predict how molecular interactions affect the properties and efficacy of these compounds Nayak et al., 2014.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrCl2N3OS/c1-14-11-16(6-7-17(14)24)27-20(30)13-31-22-21(15-5-8-18(25)19(26)12-15)28-23(29-22)9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKHQENBQRDZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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